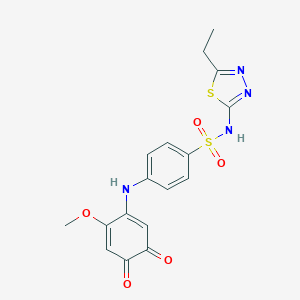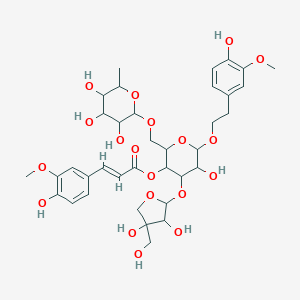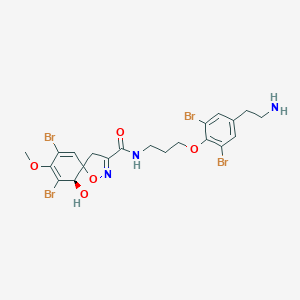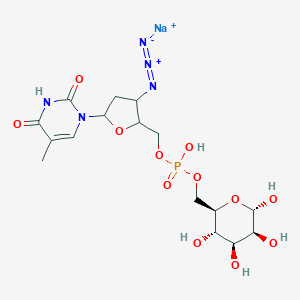![molecular formula C15H16N2O4S B235959 N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide](/img/structure/B235959.png)
N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide, also known as MPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPA is a synthetic compound that was first synthesized in 2002 by a group of researchers led by Dr. K. C. Nicolaou at the Scripps Research Institute. Since then, MPA has been studied extensively for its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins in the body. Specifically, N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cellular differentiation. By inhibiting HDAC activity, N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide may be able to regulate gene expression and cellular differentiation, which could have implications for the treatment of cancer and other diseases.
Biochemical and Physiological Effects
Studies have shown that N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide can have a range of biochemical and physiological effects on the body. In addition to its anti-cancer and anti-inflammatory properties, N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide has been shown to have antioxidant properties, which could help protect cells from damage caused by oxidative stress. Additionally, N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide has been shown to have neuroprotective effects, which could help protect neurons from damage caused by neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide in lab experiments is its high potency and selectivity. N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide has been shown to be highly effective at inhibiting HDAC activity, which makes it a valuable tool for studying the role of HDACs in cellular processes. Additionally, N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide has been shown to have low toxicity, which makes it a safer alternative to other HDAC inhibitors. However, one limitation of using N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide in lab experiments is its high cost, which can make it difficult to obtain and use in large quantities.
Orientations Futures
There are many potential future directions for research on N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide. One area of interest is the development of N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide-based therapies for cancer and other diseases. Researchers are also interested in exploring the potential applications of N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research into the mechanisms of action of N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide, which could provide insights into the role of HDACs in cellular processes. Overall, N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide is a promising compound with many potential applications in scientific research.
Méthodes De Synthèse
The synthesis of N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide involves a multi-step process that requires the use of specialized reagents and equipment. The process begins with the reaction of 2-methoxy-4-nitroaniline with phenylsulfonyl chloride to form 2-methoxy-4-[(phenylsulfonyl)amino]nitrobenzene. This intermediate compound is then reduced using iron powder and acetic acid to form 2-methoxy-4-[(phenylsulfonyl)amino]aniline. Finally, this compound is reacted with acetic anhydride to form N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide.
Applications De Recherche Scientifique
N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide is in the field of cancer research. Studies have shown that N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide can inhibit the growth of cancer cells in vitro and in vivo. N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Propriétés
Nom du produit |
N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide |
|---|---|
Formule moléculaire |
C15H16N2O4S |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
N-[4-(benzenesulfonamido)-2-methoxyphenyl]acetamide |
InChI |
InChI=1S/C15H16N2O4S/c1-11(18)16-14-9-8-12(10-15(14)21-2)17-22(19,20)13-6-4-3-5-7-13/h3-10,17H,1-2H3,(H,16,18) |
Clé InChI |
CIPHMJUGLXFZJB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)OC |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(4R,5R,6S,7R)-7-[2-aminoethoxy(hydroxy)phosphoryl]oxy-4,5,6,8-tetrahydroxy-2-oxooctanoic acid](/img/structure/B235912.png)




![3-[(4Z,15Z)-8,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,10,11,12,17-octamethyl-3,10,18,19,21,24-hexahydrocorrin-3-yl]propanoic acid](/img/structure/B235941.png)



